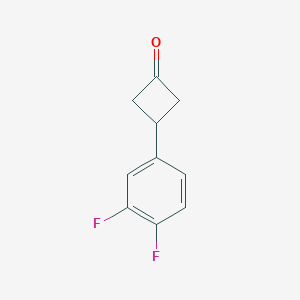
3-(3,4-Difluorophenyl)cyclobutan-1-one
Übersicht
Beschreibung
3-(3,4-Difluorophenyl)cyclobutan-1-one is a fluorinated aromatic ketone with the molecular formula C10H8F2O and a molecular weight of 182.17 g/mol. This compound features a cyclobutane ring substituted with a difluorophenyl group at the 3-position and a ketone group at the 1-position. Its unique structure makes it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluorophenyl)cyclobutan-1-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 3,4-difluorobenzoyl chloride with a suitable diene under controlled conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the formation of the cyclobutane ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reaction time, to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3,4-Difluorophenyl)cyclobutan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkoxides under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted cyclobutanes or other derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Difluorophenyl)cyclobutan-1-one has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex fluorinated molecules.
Biology: It serves as a probe in biological studies to investigate the effects of fluorination on biological systems.
Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and coatings.
Wirkmechanismus
3-(3,4-Difluorophenyl)cyclobutan-1-one is similar to other fluorinated aromatic ketones, such as 3-(3,5-Difluorophenyl)cyclobutan-1-one and 1-(3,5-Difluorophenyl)cyclobutan-1-amine hydrochloride. its unique substitution pattern and cyclobutane ring structure set it apart, providing distinct chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
3-(3,5-Difluorophenyl)cyclobutan-1-one
1-(3,5-Difluorophenyl)cyclobutan-1-amine hydrochloride
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
3-(3,4-difluorophenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-9-2-1-6(5-10(9)12)7-3-8(13)4-7/h1-2,5,7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQDJRWCIKDFSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


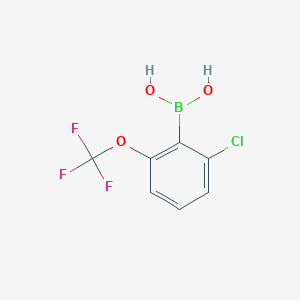
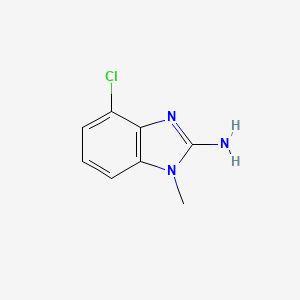
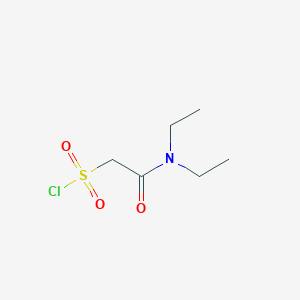
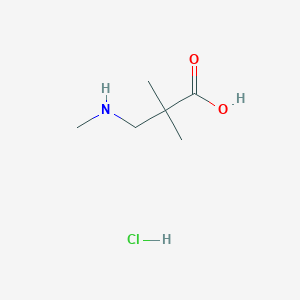
![[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride](/img/structure/B1492915.png)
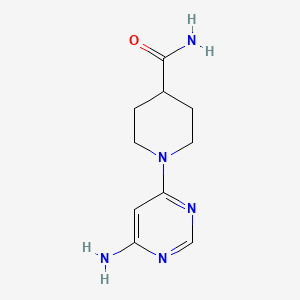
![2,6-Dioxaspiro[4.5]decan-9-ylmethanamine](/img/structure/B1492920.png)
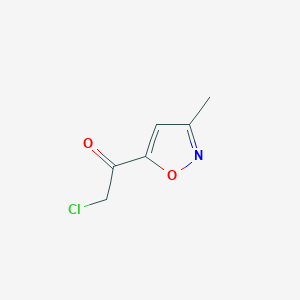
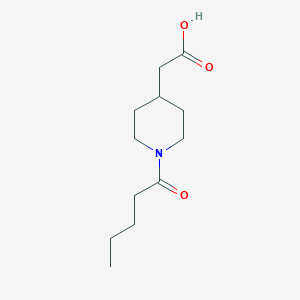
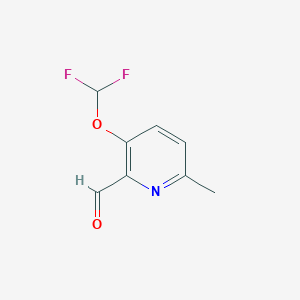
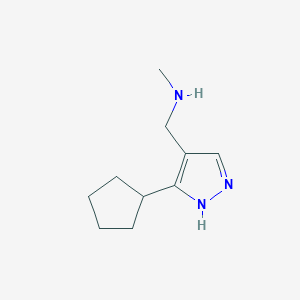
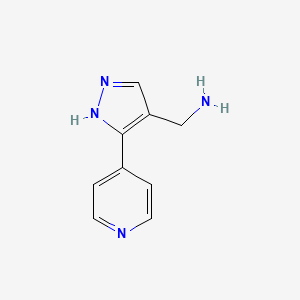
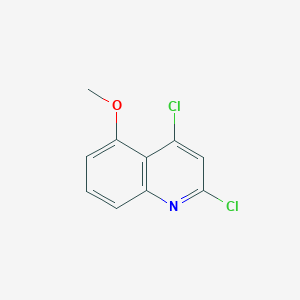
![2-propyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492931.png)
